3-Glyceryl ascorbate

Description

Structure

3D Structure

Properties

CAS No. |

1120360-11-3 |

|---|---|

Molecular Formula |

C9H14O8 |

Molecular Weight |

250.20 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)9(15)17-7(8)5(13)2-11/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 |

InChI Key |

IQHNEQZYMGDQDV-ACFLWUFDSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OCC(CO)O)O)O |

Canonical SMILES |

C(C(COC1=C(C(=O)OC1C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Glyceryl Ascorbate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Glyceryl ascorbate (B8700270), a stable derivative of Vitamin C, is gaining significant attention in the fields of dermatology, cosmetics, and drug development. This molecule is synthesized by attaching a glyceryl group to the third carbon of the ascorbic acid lactone ring. This modification enhances the stability of the notoriously unstable ascorbic acid molecule, while retaining and, in some aspects, enhancing its beneficial biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for 3-Glyceryl ascorbate, with a focus on its potential applications in research and development.

Chemical Structure and Identification

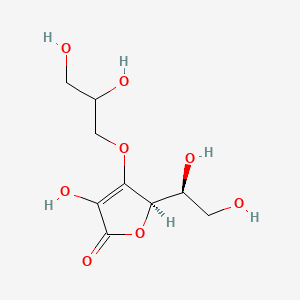

This compound, also known by its IUPAC name (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one, is a well-defined chemical entity.[1] Its structure combines the core lactone ring of ascorbic acid with a glycerol (B35011) moiety, conferring unique properties to the molecule.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one | [1] |

| Molecular Formula | C9H14O8 | [1] |

| Molecular Weight | 250.20 g/mol | [1] |

| CAS Number | 1120360-11-3 | [1] |

| Synonyms | 3-O-Glyceryl-L-ascorbic acid, Amitose 3GA | [1][2] |

Physicochemical Properties

The addition of the glycerol group significantly impacts the physicochemical properties of ascorbic acid, most notably its stability and solubility. This compound is known to be a water-soluble and highly stable compound, overcoming a major formulation challenge associated with L-ascorbic acid.[3][4]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder or clear yellowish liquid (in solution) | [3] |

| Melting Point | 156-161 °C (for "Glyceryl ascorbate", CAS: 1120360-13-5) | [5] |

| Boiling Point | Data not available | |

| Solubility | Water-soluble | [3] |

| pKa | Data not available | |

| XLogP3 | -3.2 | [1] |

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities that are of interest for therapeutic and cosmetic applications. These properties are largely attributed to its antioxidant capacity and its ability to influence key cellular processes.

Antioxidant Activity

Inhibition of Melanogenesis

This compound has been shown to inhibit melanin (B1238610) production.[2] This property makes it a valuable ingredient in skincare products aimed at reducing hyperpigmentation and promoting an even skin tone. The mechanism of action is believed to involve the inhibition of tyrosinase, the key enzyme in melanogenesis.[7] A study on a related compound, 3-O-alkyl-2-O-glyceryl-l-ascorbic acid, demonstrated significant melanogenesis inhibitory activity.[7]

Table 3: Tyrosinase Inhibition

| Compound | IC50 (Melanogenesis Inhibition) | Reference |

| 3-O-alkyl-2-O-glyceryl-l-ascorbic acid derivatives | Varies with alkyl chain length | [7] |

| This compound | Data not publicly available |

Promotion of Collagen Synthesis

Ascorbic acid is a well-known promoter of collagen synthesis, and this compound retains this crucial function.[2][8] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[9] Increased collagen production can improve skin elasticity and reduce the appearance of wrinkles. While quantitative data on the enhancement of collagen synthesis by this compound is not widely published, its role in promoting collagen production is a key benefit cited by suppliers.[2]

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the known activities of ascorbic acid and its derivatives suggest potential involvement in several key pathways. For instance, Vitamin C has been shown to influence the ERK signaling pathway, which is involved in cell proliferation and differentiation.[10] Additionally, ascorbic acid can promote a TGF-β1-induced myofibroblast phenotype, suggesting an interaction with the TGF-β signaling pathway, which is critical in wound healing and fibrosis.[11] Furthermore, at pharmacological concentrations, Vitamin C has been found to inhibit mTOR signaling, a central regulator of cell growth and metabolism.[12] A derivative, 3-O-Laurylglyceryl ascorbate, has been shown to reinforce skin barrier function by reducing oxidative stress and activating ceramide synthesis.[13]

Figure 2: Potential cellular effects of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 3-O-alkylascorbic acids involves the direct alkylation of L-ascorbic acid. While a specific, detailed protocol for this compound is proprietary, a representative synthesis of a related compound is described below.

Figure 3: General workflow for the synthesis of 3-O-Alkylascorbic Acids.

Protocol Outline:

-

Dissolve L-ascorbic acid in a suitable aprotic solvent (e.g., DMSO).

-

Add a base, such as sodium bicarbonate.

-

Add the alkylating agent (e.g., a glyceryl halide or equivalent).

-

Heat the reaction mixture for a specified time.

-

Cool the reaction and purify the product, for example, by crystallization.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of a compound.

Figure 4: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (B145695) (e.g., 0.1 mM).

-

Preparation of Sample Solutions: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction: In a microplate or cuvettes, mix the DPPH solution with the sample solutions. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[14]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

Figure 5: Workflow for the tyrosinase inhibition assay.

Detailed Methodology:

-

Preparation of Solutions: Prepare solutions of mushroom tyrosinase, the substrate (L-DOPA), and various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, add the tyrosinase solution and the sample solution. A control well will contain the enzyme and buffer without the inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at the same temperature.

-

Measurement: Measure the absorbance of the dopachrome (B613829) formed at a wavelength of approximately 475-490 nm.

-

Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

Collagen Synthesis Assay in Fibroblast Culture

This assay quantifies the amount of collagen produced by fibroblasts in cell culture.

Figure 6: Workflow for the collagen synthesis assay.

Detailed Methodology (Sirius Red Assay):

-

Cell Culture: Culture human dermal fibroblasts in appropriate media.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Harvesting: Collect both the cell culture supernatant (containing secreted collagen) and the cell lysate (containing intracellular collagen).

-

Staining:

-

For the supernatant, add Sirius Red dye solution (in picric acid) and incubate to allow the dye to bind to collagen.

-

For the cell lysate, cells are typically lysed, and the protein is precipitated before staining.

-

-

Centrifugation and Washing: Centrifuge the samples to pellet the collagen-dye complex and wash to remove unbound dye.

-

Elution: Elute the bound dye from the collagen using a basic solution (e.g., 0.1 M NaOH).

-

Measurement: Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm).

-

Quantification: The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

Conclusion

This compound represents a significant advancement in the development of stable and effective Vitamin C derivatives. Its enhanced stability, coupled with its potent antioxidant, anti-melanogenic, and collagen-promoting properties, makes it a highly promising ingredient for the pharmaceutical and cosmetic industries. While further research is needed to fully elucidate its mechanisms of action and to generate a more comprehensive set of quantitative data, the existing evidence strongly supports its potential for use in a wide range of applications aimed at improving skin health and combating the signs of aging. This technical guide provides a solid foundation for researchers and developers interested in exploring the full potential of this innovative molecule.

References

- 1. This compound | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. explore.azelis.com [explore.azelis.com]

- 7. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin C promotes human endothelial cell growth via the ERK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Glyceryl Ascorbate (B8700270), a stable vitamin C derivative. The information is tailored for researchers, scientists, and professionals involved in drug development and cosmetic formulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Physicochemical Properties

3-Glyceryl Ascorbate, also known as 3-O-glyceryl-L-ascorbic acid, is a derivative of ascorbic acid where a glyceryl group is attached at the 3-position. This modification enhances the stability of the otherwise labile ascorbic acid molecule, making it a valuable ingredient in various formulations.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound based on available data.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₈ | [6] |

| Molecular Weight | 250.20 g/mol | [6] |

| Appearance | White to light yellow crystalline powder or clear yellowish liquid | [7] |

| Melting Point | 156 - 161 °C | |

| Solubility | Soluble in water, propanediol, and glycerin. Insoluble in oils, esters, and silicones. | [3][4] |

| pKa | Specific experimental data for this compound is not readily available. For comparison, the pKa₁ of L-ascorbic acid is ~4.2. The pKa of a related derivative, 3-O-ethyl-l-ascorbic acid, is 7.72. It is expected that the substitution at the 3-position will alter the acidity compared to the parent ascorbic acid. | [8] |

| Antioxidant Capacity | Quantitative data such as IC50 or ORAC values for this compound are not specified in the reviewed literature. However, it is described as having enhanced antioxidant properties compared to L-ascorbic acid. The antioxidant effect can be further increased when combined with vitamin E. | [7][9] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively published in peer-reviewed literature. However, based on patent literature and general chemical principles, the following methodologies can be outlined.

Synthesis of 3-O-Glyceryl-L-Ascorbic Acid

A common method for the synthesis of 3-O-substituted ascorbic acid derivatives involves the reaction of L-ascorbic acid with an appropriate alkylating or glyceryl-containing reagent. One patented method describes the reaction of L-ascorbic acid with glycidol.[10]

Reaction Scheme:

L-Ascorbic Acid + Glycidol → 3-O-Glyceryl-L-Ascorbic Acid

General Procedure:

-

L-ascorbic acid is dissolved in an aqueous solution containing a mild base, such as sodium bicarbonate, to form the ascorbate salt.

-

Glycidol is added to the reaction mixture.

-

The mixture is heated (e.g., to 50°C) and stirred for several hours to allow the reaction to proceed.

-

After the reaction is complete, the mixture may be filtered and the solvent removed under reduced pressure to yield the crude product.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of chromatographic techniques is typically employed.

General Procedure for Column Chromatography:

-

The crude product is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica (B1680970) gel column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) and methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Fractions containing the pure this compound are combined and the solvent is evaporated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, preparative HPLC can be utilized.[7][10][11][12][13]

-

The partially purified product is dissolved in the mobile phase.

-

The solution is injected onto a preparative reverse-phase column (e.g., C18).

-

Elution is performed using a suitable mobile phase, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with an acid modifier like formic acid.

-

The eluent is monitored with a detector (e.g., UV-Vis), and fractions corresponding to the product peak are collected.

-

The solvent is removed from the collected fractions to yield the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule. The spectrum would be expected to show signals corresponding to the protons of the ascorbate ring and the attached glyceryl group.[14][15]

-

¹³C NMR: Shows the number of unique carbon atoms. Characteristic chemical shifts for the carbons of the ascorbate lactone ring and the glyceryl moiety would be observed.[14][16][17]

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 251.07 g/mol , and for the deprotonated molecule [M-H]⁻, approximately 249.06 g/mol .[4][15][18][19]

Antioxidant Capacity Assays

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The decrease in absorbance at a specific wavelength (around 517 nm) is measured over time.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[2][9][20][21][22]

-

A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (this compound).

-

A peroxyl radical generator (e.g., AAPH) is added to initiate the oxidation of the fluorescent probe.

-

The decay of fluorescence is monitored over time.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve, often expressed as Trolox equivalents.

Mechanism of Action in Skin

This compound is primarily utilized in skincare for its antioxidant, skin-brightening, and collagen-boosting properties.[7] Its mechanism of action, particularly in inhibiting melanogenesis, is thought to be similar to that of other stable ascorbic acid derivatives.

Inhibition of Melanogenesis

Studies on the closely related compound, 3-O-Glyceryl-2-O-hexyl ascorbate, have shown that it suppresses melanogenesis by downregulating the expression of key enzymes and proteins involved in melanin (B1238610) synthesis and transport, such as tyrosinase, MyosinVa, Rab27a, and Kinesin.[23][24] It is also suggested that these derivatives can activate the autophagy system, leading to the degradation of melanosomes.[24][25][26]

The signaling pathways involved in melanogenesis are complex, with the Microphthalmia-associated transcription factor (MITF) playing a central role as a master regulator of melanogenic gene expression, including tyrosinase.[27][28] The activity of MITF is regulated by upstream signaling cascades, including the cAMP/PKA and MAPK/ERK pathways.[29] Ascorbic acid has been shown to influence these pathways, for instance, by activating p38 MAPK.

Based on this, a proposed signaling pathway for the inhibitory effect of this compound on melanogenesis is depicted below.

This diagram illustrates that this compound may influence signaling pathways such as the MAPK pathway, which in turn regulates the expression of the master transcription factor MITF. Downregulation of MITF leads to reduced transcription of the tyrosinase gene, resulting in decreased tyrosinase protein levels and consequently, the inhibition of melanin synthesis.

Conclusion

This compound is a promising, stabilized form of Vitamin C with significant potential in dermatological and cosmetic applications. Its enhanced stability and multifaceted biological activities, including antioxidant and anti-melanogenic effects, make it a superior alternative to L-ascorbic acid in many formulations. Further research is warranted to fully elucidate its precise physicochemical parameters and to detail its mechanisms of action in various biological systems. This guide provides a foundational understanding for professionals seeking to incorporate this innovative ingredient into their research and product development endeavors.

References

- 1. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]

- 2. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tarosdiscovery.com [tarosdiscovery.com]

- 7. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Ascorbic acid for homogenous redox buffering in electrospray ionization–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Vitamin C [webbook.nist.gov]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jstage.jst.go.jp [jstage.jst.go.jp]

- 24. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System. | Semantic Scholar [semanticscholar.org]

- 26. Microphthalmia-associated transcription factor as a regulator for melanocyte-specific transcription of the human tyrosinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mitf Involved in Innate Immunity by Activating Tyrosinase-Mediated Melanin Synthesis in Pteria penguin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Glyceryl Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3-Glyceryl ascorbate (B8700270), a stable vitamin C derivative with significant potential in cosmetic and pharmaceutical applications. The document outlines a key chemical synthesis route, including a detailed experimental protocol. Additionally, it explores a potential enzymatic pathway, offering a greener alternative to traditional chemical methods. All quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Synthesis of 3-Glyceryl Ascorbate

The most direct chemical synthesis of this compound involves the reaction of L-ascorbic acid with glycidol (B123203). This method provides a regioselective synthesis targeting the hydroxyl group at the C-3 position of the ascorbic acid molecule.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the C-3 hydroxyl group of L-ascorbic acid on the epoxide ring of glycidol under basic conditions. The use of a base, such as sodium hydrogen carbonate, is crucial for the deprotonation of the most acidic hydroxyl group of ascorbic acid (at the C-3 position), thereby activating it for the reaction.

Caption: Chemical synthesis of this compound from L-Ascorbic Acid and Glycidol.

Experimental Protocol

The following protocol is based on the method described in patent US20130204017A1.[1]

Materials:

-

L-Ascorbic Acid

-

Glycidol

-

Sodium Hydrogen Carbonate (NaHCO₃)

-

Water (H₂O)

-

Methanol (B129727) (CH₃OH)

-

Argon (Ar) gas supply

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reaction Setup: Under an argon atmosphere, add L-ascorbic acid and sodium hydrogen carbonate to water in a reaction vessel.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium ascorbate salt.

-

Addition of Glycidol: Add glycidol to the reaction mixture.

-

Reaction: Heat the mixture to 50°C and continue stirring for 5 hours.

-

Quenching and Filtration: After the reaction is complete, add methanol to the mixture and then filter the solution.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| L-Ascorbic Acid | 300 g | [1] |

| Sodium Hydrogen Carbonate | 42.9 g | [1] |

| Glycidol | 126 g | [1] |

| Water | Not specified | [1] |

| Reaction Conditions | ||

| Temperature | 50°C | [1] |

| Time | 5 hours | [1] |

| Atmosphere | Argon | [1] |

| Yield | Not Reported |

Potential Enzymatic Synthesis of this compound

While a specific, optimized protocol for the enzymatic synthesis of this compound is not yet widely published, a plausible pathway can be extrapolated from existing research on the lipase-catalyzed synthesis of other ascorbic acid esters. Lipases are known to catalyze esterification and transesterification reactions with high regioselectivity, making them ideal candidates for targeting the C-3 hydroxyl group of ascorbic acid.

Proposed Enzymatic Pathway

This proposed pathway utilizes a lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the transesterification between a glycerol (B35011) derivative and an activated ascorbic acid derivative, or the direct esterification of ascorbic acid with glycerol. The use of an immobilized enzyme would facilitate catalyst recovery and reuse, aligning with green chemistry principles.

References

A Technical Guide to the Enzymatic Synthesis of 3-Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, offers enhanced moisturizing and antioxidant properties, making it a molecule of significant interest for the pharmaceutical and cosmetic industries.[1][2] This technical guide provides an in-depth overview of the enzymatic synthesis of 3-glyceryl ascorbate. While direct literature on the enzymatic synthesis of this specific molecule is nascent, this document extrapolates from the well-established enzymatic synthesis of other ascorbyl esters to propose a robust experimental framework. This guide covers the selection of biocatalysts, optimization of reaction conditions, and purification strategies. Furthermore, it delves into the biological significance of this compound, illustrating its role in key signaling pathways related to antioxidant defense and collagen production. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided.

Introduction

L-ascorbic acid (Vitamin C) is a potent antioxidant, but its inherent instability and hydrophilicity limit its application in various formulations.[3] Esterification of ascorbic acid at the C-3 hydroxyl group with glycerol (B35011) yields this compound, a more stable, water-soluble derivative with superior moisturizing capabilities.[1][2] Enzymatic synthesis of ascorbyl esters presents a green and highly selective alternative to chemical methods, which often require harsh conditions and result in by-product formation. Lipases, particularly immobilized forms, have emerged as the biocatalysts of choice for these reactions due to their stability in organic solvents and high regioselectivity.[4][5][6]

This guide will focus on the use of immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, a versatile and widely used enzyme for esterification reactions involving ascorbic acid.[4][7][8]

Enzymatic Synthesis of this compound: A Proposed Methodology

The enzymatic synthesis of this compound involves the direct esterification of L-ascorbic acid and glycerol, catalyzed by a lipase in a non-aqueous solvent.

Core Reaction

The fundamental reaction is the esterification of the C-3 hydroxyl group of L-ascorbic acid with one of the primary hydroxyl groups of glycerol.

Experimental Protocol

This protocol is based on optimized conditions reported for the synthesis of other ascorbyl esters using Novozym 435.[4][5][9]

Materials:

-

L-Ascorbic acid

-

Glycerol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

tert-Butanol (B103910) (or 2-methyl-2-butanol)

-

Molecular sieves (4 Å)

-

Deionized water

Equipment:

-

Shaking incubator or magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flask)

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Setup: In a screw-capped flask, combine L-ascorbic acid and glycerol. A typical starting molar ratio of ascorbic acid to glycerol would be in the range of 1:5 to 1:10 to drive the reaction towards product formation.

-

Solvent Addition: Add a suitable organic solvent such as tert-butanol or 2-methyl-2-butanol. The solvent helps to solubilize the reactants and facilitate the enzymatic reaction. A typical concentration would be around 5-10 mL of solvent per gram of ascorbic acid.

-

Enzyme and Desiccant: Add Novozym 435 (typically 5-10% by weight of the substrates) and molecular sieves (10-20% by weight of the substrates) to the reaction mixture. The molecular sieves are crucial for removing the water produced during the esterification, which would otherwise inhibit the reaction.[9]

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 50°C and 70°C, with constant agitation (e.g., 150-200 rpm) for 24 to 72 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound using HPLC.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification:

-

The crude product can be purified by recrystallization.

-

Wash the crude product with a non-polar solvent like hexane to remove any unreacted glycerol and other lipid-soluble impurities.

-

Dissolve the washed product in a minimal amount of a polar solvent like ethanol at an elevated temperature.

-

Allow the solution to cool slowly to induce crystallization of the this compound.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dry the purified this compound under vacuum.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as HPLC, NMR, and FTIR spectroscopy.

Data Presentation: Reaction Parameters for Ascorbyl Ester Synthesis

The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of various ascorbyl esters, which can serve as a starting point for the optimization of this compound synthesis.

| Ascorbyl Ester | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (AA:Acyl Donor) | Reaction Time (h) | Yield (%) | Reference |

| Ascorbyl Palmitate | Novozym 435 | Palmitic Acid | 2-methyl-2-butanol | 55 | 1:8 | 120 | 77.7 | [4] |

| Ascorbyl Oleate | NS 88011 (CALB) | Oleic Acid | Not specified | 70 | 1:9 | Not specified | ~50 | [4] |

| Ascorbyl Laurate | Novozym 435 | Lauric Acid | Not specified | Not specified | Not specified | Not specified | 91 | |

| Ascorbyl Linoleate | Novozym 435 | Linoleic Acid | tert-butanol | 70 | 1:9 | 1 | 90 | [9] |

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit significant biological activities, primarily as antioxidants and promoters of skin health.

Antioxidant Signaling Pathway

A derivative of this compound, 3-O-laurylglyceryl ascorbate, has been shown to bolster the skin's antioxidant defense system by upregulating the expression of catalase, an enzyme crucial for detoxifying hydrogen peroxide.[10]

Collagen Synthesis Pathway

Ascorbic acid is a well-known promoter of collagen synthesis. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen (B1174764). Furthermore, ascorbic acid can stimulate the transcription of procollagen mRNA.[11][12][13] As a stable derivative, this compound is expected to act as a pro-drug, releasing ascorbic acid to exert these effects.

Ceramide Synthesis Pathway

Impaired skin barrier function is often associated with reduced ceramide levels. Oxidative stress can down-regulate ceramide synthesis. 3-O-Laurylglyceryl ascorbate has been demonstrated to counteract this effect by stimulating the mRNA expression of serine palmitoyltransferase (SPT), a key enzyme in the ceramide biosynthesis pathway.[10]

Conclusion

The enzymatic synthesis of this compound represents a promising and sustainable approach to producing this high-value cosmetic and pharmaceutical ingredient. By leveraging the extensive knowledge base on the lipase-catalyzed synthesis of other ascorbyl esters, researchers can efficiently develop and optimize a robust production process. The biological activities of this compound and its derivatives in promoting antioxidant defense, collagen synthesis, and skin barrier function underscore their potential in the development of advanced therapeutic and cosmetic formulations. Further research should focus on the direct enzymatic synthesis of this compound to establish optimal, scalable production protocols.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 9. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 3-Glyceryl Ascorbate: Properties, Applications, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is gaining significant attention in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of 3-Glyceryl ascorbate, including its chemical and physical properties, known biological effects, and the current understanding of its mechanisms of action. This document consolidates key data, outlines experimental observations, and presents logical pathways to facilitate further research and development of this promising compound.

Core Properties of this compound

This compound (3-GA), also known by the trade name Amitose 3GA, is a vitamin C derivative synthesized by binding ascorbic acid to glycerin. This modification enhances the molecule's stability, overcoming a significant limitation of L-ascorbic acid, which is prone to degradation in the presence of light, heat, and air.

| Property | Value | Source(s) |

| CAS Number | 1120360-11-3 | [1] |

| Molecular Formula | C₉H₁₄O₈ | [2][3][4] |

| Molecular Weight | 250.20 g/mol | [2][3][4][5] |

| Appearance | Clear to yellowish liquid | [6] |

| Solubility | Soluble in water, propanediol, and glycerin. Insoluble in oils, esters, and silicones. | [1] |

| INCI Name | This compound | [6] |

Biological Activities and Applications

This compound is a multifunctional ingredient with a range of beneficial effects on the skin. Its primary applications are in anti-aging, skin brightening, and moisturizing formulations.

Antioxidant and Anti-Photoaging Effects

Like ascorbic acid, this compound possesses potent antioxidant properties. It helps to neutralize reactive oxygen species (ROS) generated by exposure to environmental stressors such as UV radiation and pollution. This intracellular antioxidant activity helps to protect skin cells from oxidative damage, a key contributor to premature skin aging.

Collagen Synthesis

This compound has been shown to promote the production of collagen, a critical protein for maintaining skin's firmness and elasticity. The mechanism is believed to be similar to that of L-ascorbic acid, which acts as a cofactor for enzymes essential in collagen biosynthesis.

Skin Brightening and Hyperpigmentation Control

This compound contributes to a more even skin tone by inhibiting the production of melanin (B1238610). This makes it a valuable ingredient in products designed to address hyperpigmentation, such as age spots and post-inflammatory hyperpigmentation.

Moisturization and Skin Barrier Reinforcement

The glycerin moiety in this compound provides a moisturizing effect. Furthermore, derivatives of glyceryl ascorbate have been shown to enhance the synthesis of ceramides, which are essential lipids for maintaining the integrity of the skin barrier and preventing transepidermal water loss.

Experimental Protocols and Observed Effects

While detailed, peer-reviewed experimental protocols specifically for this compound are not extensively available in the public domain, technical datasheets and studies on its derivatives provide insights into its efficacy.

Stability Assays

Methodology:

-

Protocol: Concentrated serum formulations containing 15.0% ascorbic acid equivalent of this compound (Amitose 3GA) were prepared.

-

Incubation: The samples were stored at 50°C for 12 weeks.

-

Analysis: The appearance (color change) of the formulations was observed over time.

Results: Formulations containing Amitose 3GA showed no significant color change, indicating high stability compared to other vitamin C derivatives which tend to brown upon degradation.

Melanogenesis Inhibition (in vitro)

While direct studies on this compound are limited, research on a structurally similar derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), provides a potential mechanism.

Methodology:

-

Cell Line: B16 mouse melanoma cells.

-

Treatment: Cells were treated with VC-HG.

-

Analysis: DNA microarray analysis and real-time PCR were used to assess the expression of genes related to melanogenesis. Melanin synthesis and tyrosinase protein levels were also evaluated.

Results: VC-HG was found to downregulate the expression of genes encoding tyrosinase, MyosinVa, Rab27a, and Kinesin. This led to a decrease in tyrosinase protein levels and a reduction in melanin synthesis, suggesting that the mechanism of action involves both the inhibition of melanin-producing enzymes and the interference with melanosome transport.

Skin Barrier Function Enhancement (in vitro)

Studies on another derivative, 3-O-Laurylglyceryl ascorbate (VC-3LG), have demonstrated its effects on ceramide synthesis.

Methodology:

-

Cell Line: Normal human epidermal keratinocytes (NHEKs).

-

Treatment: NHEKs were exposed to oxidative stress (H₂O₂) with and without VC-3LG.

-

Analysis: The mRNA expression levels of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis, were measured using real-time PCR. The effect of VC-3LG on the skin barrier function was also assessed using reconstructed human epidermis equivalents (RHEEs) by measuring transepidermal water loss (TEWL) and the quantity of ceramides.

Results: Oxidative stress was found to down-regulate ceramide synthesis in NHEKs. Treatment with VC-3LG abrogated this effect and stimulated SPT mRNA expression. In RHEEs, VC-3LG reduced TEWL and increased the quantity of ceramides, indicating a reinforcement of the skin barrier function.

Mechanistic Pathways

Based on the available data, a logical workflow of the effects of this compound and its derivatives on skin cells can be proposed.

Figure 1: Logical workflow of the multifaceted action of this compound on skin.

Conclusion

This compound is a highly stable and effective derivative of vitamin C with significant potential in dermatological and cosmetic applications. Its multifaceted mechanism of action, encompassing antioxidant, anti-melanogenic, collagen-boosting, and skin barrier-enhancing properties, makes it a compelling ingredient for advanced skincare formulations. Further research, particularly detailed in vivo studies and elucidation of its specific signaling pathways, will undoubtedly solidify its role as a cornerstone in the development of next-generation dermatological products.

References

- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]

- 4. iVC 3GA - Seiwa Kasei - this compound - Anti-Aging [knowde.com]

- 5. explore.azelis.com [explore.azelis.com]

- 6. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]

IUPAC name for 3-Glyceryl ascorbate

An In-depth Technical Guide to 3-Glyceryl Ascorbate (B8700270)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Glyceryl ascorbate, a novel and highly stable vitamin C derivative, is gaining significant traction in the cosmetic and dermatological fields. Synthesized by attaching a glyceryl group to the C3 position of ascorbic acid, this molecule overcomes the inherent instability of L-ascorbic acid while retaining its sought-after biological activities. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanisms of action, and detailed experimental protocols for its evaluation. It is intended to serve as a foundational resource for researchers and professionals in drug and cosmetic development.

Chemical Identification and Properties

The formal is (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one .[1] It is also commonly known by its trade name, Amitose 3GA, and as 3-O-glyceryl-L-ascorbic acid.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Its water-solubility and stability in aqueous solutions, particularly within a pH range of 3-5, make it a versatile ingredient for various formulations.[2][3][4]

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one | [1] |

| Molecular Formula | C₉H₁₄O₈ | [1] |

| Molecular Weight | 250.20 g/mol | [1] |

| Appearance | White to off-white powder or clear yellowish liquid | [2][3] |

| Solubility | Water-soluble | [3][4] |

| Recommended pH | 3.0 - 5.0 | [3][5] |

| CAS Number | 1120360-11-3 | [1] |

Stability

One of the primary advantages of this compound is its exceptional stability compared to L-ascorbic acid and other derivatives.[6][7] Manufacturer data indicates that formulations containing high concentrations of this compound (e.g., 15% in a serum) show no discoloration after being stored at 50°C for 12 weeks.[2] Similarly, a cream containing 5% of the active ingredient remains white after four weeks at 50°C, a condition under which formulations with L-ascorbic acid typically exhibit significant browning due to oxidation.[2][8]

Synthesis

This compound is produced synthetically.[3][9] While specific industrial synthesis protocols are proprietary, the general method involves a regioselective etherification at the C3 position of L-ascorbic acid. Based on literature for the synthesis of similar 3-O-alkylated ascorbic acid derivatives, a plausible reaction pathway is the direct alkylation of L-ascorbic acid with a protected glycerol (B35011) derivative (like glycidol (B123203) or a halogenated glycerol) in the presence of a base.[10][11]

Below is a generalized workflow for the synthesis process.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities relevant to dermatology and skin health, including antioxidant, anti-aging, and skin-lightening effects.[12][13]

Antioxidant Activity

Like its parent molecule, this compound functions as a potent antioxidant. It is proposed to exert its effects intracellularly by reducing the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative stress induced by UV radiation and other environmental aggressors.[5][11][14]

Melanogenesis Inhibition (Skin Lightening)

While direct mechanistic studies on this compound are limited, research on the closely related amphiphilic derivative, 3-O-glyceryl-2-O-hexyl ascorbate (VC-HG), provides significant insight into a probable mechanism.[1] This research, conducted by the manufacturer of Amitose 3GA, demonstrates that VC-HG inhibits melanin (B1238610) production through a dual-action mechanism:[1][15]

-

Suppression of Melanogenic Gene Expression: It downregulates the mRNA expression of key genes involved in melanin synthesis and transport, including Tyrosinase (TYR), MyosinVa, Rab27a, and Kinesin.[1]

-

Interference with Melanosome Transport: By reducing the expression of motor proteins (MyosinVa, Kinesin) and their adaptor (Rab27a), it disrupts the transport of melanosomes from the melanocyte to surrounding keratinocytes. This disruption leads to the degradation of accumulated melanosomes via autophagy.[1][15]

The following diagram illustrates this hypothesized signaling pathway for melanogenesis inhibition.

Caption: Hypothesized mechanism for melanogenesis inhibition by this compound.

Collagen Synthesis Promotion

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and subsequent stabilization of procollagen (B1174764) molecules.[16] Furthermore, ascorbic acid has been shown to increase the steady-state levels of procollagen I and III mRNA in human dermal fibroblasts.[17][18] As a derivative that can penetrate the skin, this compound is expected to act as a source of ascorbic acid for fibroblasts, thereby promoting collagen synthesis and improving skin elasticity and firmness.[13][19]

Experimental Protocols

The following sections provide detailed, representative methodologies for evaluating the key biological activities of this compound.

In Vitro Melanogenesis Inhibition Assay

This protocol is designed to quantify the effect of this compound on melanin production in a cell culture model. It is based on standard methods used for testing tyrosinase inhibitors and vitamin C derivatives.[1]

Objective: To determine the concentration-dependent inhibitory effect of this compound on melanin synthesis in B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

α-Melanocyte-Stimulating Hormone (α-MSH)

-

This compound

-

Kojic acid (positive control)

-

NaOH (1 M)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Spectrophotometer (plate reader)

Workflow Diagram:

Caption: Experimental workflow for the in vitro melanin inhibition assay.

Procedure:

-

Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed the cells into a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to attach for 24 hours.

-

Treatment: Prepare stock solutions of this compound and Kojic acid in an appropriate solvent (e.g., water or DMSO). Dilute the stocks in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

-

Stimulation: Remove the old medium from the cells and add the medium containing the test compounds. Concurrently, add α-MSH (e.g., at 100 nM) to all wells except the negative control to stimulate melanin production.

-

Incubation: Incubate the plates for 72 hours.

-

Cell Lysis: After incubation, wash the cells twice with PBS. Add 200 µL of 1 M NaOH containing 10% DMSO to each well to lyse the cells and solubilize the melanin. Incubate at 80°C for 1 hour.

-

Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer. The absorbance is directly proportional to the melanin content.

-

Data Analysis: Normalize the melanin content to the total protein content (determined by a separate protein assay like BCA) to account for any effects on cell proliferation. Calculate the percentage of melanin inhibition compared to the α-MSH-stimulated control.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol describes a method to assess the ability of this compound to promote collagen production in primary human dermal fibroblasts (HDFs).[19][20]

Objective: To quantify the increase in Type I collagen synthesis by HDFs following treatment with this compound.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

This compound

-

L-Ascorbic acid (positive control)

-

TGF-β1 (positive control)

-

Sircol™ Soluble Collagen Assay Kit or ELISA kit for human Pro-Collagen Type I

-

Cell lysis buffer and BCA protein assay kit

Procedure:

-

Cell Culture: Culture HDFs in fibroblast growth medium until they reach 80-90% confluency.

-

Seeding: Seed the HDFs into a 12-well plate at a suitable density and grow to confluency.

-

Serum Starvation: Once confluent, switch the medium to a low-serum (e.g., 0.5% FBS) medium for 24 hours to synchronize the cells.

-

Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound, L-ascorbic acid, or TGF-β1 (e.g., 10 ng/mL). Include a vehicle-only control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant, which contains the secreted soluble collagen.

-

Cell Lysate: Wash the cell layer with PBS, then lyse the cells to determine total protein content for normalization.

-

-

Collagen Quantification:

-

Sircol Assay: Use the Sircol assay kit to precipitate and quantify the soluble collagen in the collected supernatant according to the manufacturer's instructions.

-

ELISA: Alternatively, use a specific ELISA kit to measure the concentration of pro-collagen type I C-peptide (a marker for newly synthesized collagen) in the supernatant.

-

-

Data Analysis: Normalize the amount of secreted collagen to the total protein content from the cell lysate of the corresponding well. Express the results as a percentage increase over the vehicle-treated control.

Summary and Conclusion

This compound represents a significant advancement in vitamin C technology for dermatological and cosmetic applications. Its superior stability profile allows for the creation of effective, aesthetically pleasing formulations without the risk of oxidation and discoloration common to L-ascorbic acid. While more peer-reviewed clinical and mechanistic studies are needed to fully elucidate its quantitative effects, the available data and research on structurally analogous compounds strongly support its role as a multi-functional active ingredient. It demonstrates clear potential as an antioxidant, a promoter of collagen synthesis, and an inhibitor of hyperpigmentation. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the efficacy of this promising molecule.

References

- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]

- 3. researchgate.net [researchgate.net]

- 4. ulprospector.com [ulprospector.com]

- 5. explore.azelis.com [explore.azelis.com]

- 6. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]

- 7. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]

- 8. happi.com [happi.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. specialchem.com [specialchem.com]

- 14. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ascorbic acid requirements for collagen synthesis (proline hydroxylation) during long-term culture of embryonic chick femurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of 3-Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, has emerged as a multifunctional ingredient with significant potential in dermatological and cosmetic applications. This technical guide provides an in-depth review of its primary biological activities, including its potent antioxidant, skin-lightening, and moisturizing properties. We delve into the molecular mechanisms underpinning these effects, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mode of action and evaluation.

Introduction

L-ascorbic acid (Vitamin C) is a well-established antioxidant and a critical component in various physiological processes, including collagen synthesis and the inhibition of melanogenesis.[1] However, its inherent instability and poor skin penetration have limited its application in cosmetic and pharmaceutical formulations.[2] To overcome these limitations, various derivatives have been synthesized, among which 3-Glyceryl ascorbate stands out. Formed by attaching glycerin to ascorbic acid, this novel derivative exhibits enhanced stability and improved moisturizing properties compared to its parent molecule.[3][4] This guide will explore the multifaceted biological activities of this compound and its derivatives, providing a technical resource for researchers and developers in the field.

Physicochemical Properties

This compound is a water-soluble, clear yellowish liquid, making it suitable for incorporation into various cosmetic formulations such as toners, serums, lotions, and creams.[3][5] Its stability is a key advantage over L-ascorbic acid, showing resistance to discoloration and degradation over time, even at elevated temperatures.[6][7]

| Property | Value | Reference |

| INCI Name | This compound, Glycerin, Water | [4] |

| Appearance | Clear yellowish liquid | [3] |

| Solubility | Water-soluble | [5] |

| Recommended Usage Level | 1-10% | [3] |

| Optimal pH | 3-5 | [3] |

Biological Activities

Antioxidant Activity

As a derivative of Vitamin C, this compound possesses significant antioxidant properties, protecting the skin from oxidative stress induced by free radicals and UV radiation.[8][9] This activity is crucial in preventing premature skin aging.[6] The antioxidant effect of this compound can be synergistically enhanced when formulated with Vitamin E.[3][4] While direct comparative studies on its antioxidant potency relative to L-ascorbic acid are limited, its enhanced stability suggests a longer-lasting effect in formulations.[10]

A derivative, 3-O-Laurylglyceryl ascorbate (VC-3LG), has been shown to reduce oxidative stress in normal human epidermal keratinocytes (NHEKs) by up-regulating the expression of catalase mRNA, an important antioxidant enzyme.[11]

Skin Lightening and Anti-Pigmentation Effects

This compound is widely utilized for its ability to correct hyperpigmentation and age spots by inhibiting melanin (B1238610) production.[3][6] The mechanism of action has been extensively studied, particularly for its amphiphilic derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG).

VC-HG has been demonstrated to suppress melanogenesis through a dual mechanism:

-

Inhibition of Tyrosinase Synthesis: DNA microarray and real-time PCR analyses have revealed that VC-HG downregulates the expression of the tyrosinase gene, the rate-limiting enzyme in melanin synthesis.[2] This leads to a decrease in tyrosinase protein levels and subsequent melanin production.[2]

-

Interference with Melanosome Transport and Activation of Autophagy: VC-HG also downregulates the expression of key proteins involved in melanosome transport, including MyosinVa, Rab27a, and Kinesin.[2] This disruption leads to an accumulation of melanosomes within the melanocytes. Subsequently, VC-HG activates the autophagy system, as evidenced by increased levels of LC3-II and decreased levels of p62, leading to the degradation of these accumulated melanosomes.[12][13]

The following diagram illustrates the proposed mechanism of melanogenesis inhibition by 3-O-Glyceryl-2-O-hexyl ascorbate.

Caption: Mechanism of melanogenesis inhibition by VC-HG.

Collagen Synthesis

This compound is reported to promote collagen synthesis, which contributes to firmer and more elastic skin.[8][9] This is a well-known function of ascorbic acid, which acts as a cofactor for enzymes essential in collagen production.[1] The enhanced stability of this compound may provide a more sustained effect on collagen-producing cells in the dermis.

Moisturizing Effect and Skin Barrier Enhancement

The inclusion of a glyceryl moiety provides this compound with enhanced moisturizing properties compared to L-ascorbic acid.[3][4] It acts as a humectant, helping the skin to retain moisture.[5]

Furthermore, a derivative, 3-O-Laurylglyceryl ascorbate (VC-3LG), has been shown to reinforce the skin's barrier function.[14] Studies have demonstrated that VC-3LG can:

-

Activate Ceramide Synthesis: It upregulates the mRNA expression of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis.[11]

-

Improve Skin Barrier Function: In reconstructed human epidermis equivalents, VC-3LG treatment resulted in lower transepidermal water loss (TEWL) and an increased quantity of ceramides.[11]

This dual action of reducing oxidative stress and promoting ceramide synthesis makes it a promising ingredient for improving skin barrier integrity.[11]

The workflow for evaluating the effect of VC-3LG on skin barrier function is depicted below.

Caption: Experimental workflow for skin barrier function analysis.

Experimental Protocols

Cell Culture

-

B16 Mouse Melanoma Cells: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Normal Human Epidermal Keratinocytes (NHEKs): NHEKs are cultured in a serum-free keratinocyte growth medium (KGM) under the same conditions as B16 cells.

Melanin Content Assay

-

B16 cells are seeded in 6-well plates and cultured for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., VC-HG) for a specified period (e.g., 72 hours).

-

After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of 1 N NaOH.

-

The absorbance of the lysate is measured at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content, which is determined using a standard protein assay (e.g., BCA assay).

Real-Time PCR for Gene Expression Analysis

-

Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR is performed using a thermal cycler with specific primers for the target genes (e.g., tyrosinase, MyosinVa, Rab27a, Kinesin, SPT, catalase) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

Western Blotting for Protein Level Analysis

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the target proteins (e.g., tyrosinase, LC3, p62).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its derivatives represent a significant advancement in the field of cosmetic science and dermatology. Their enhanced stability and multifunctional properties, including antioxidant, anti-pigmentation, collagen-boosting, and moisturizing effects, make them highly valuable ingredients. The detailed mechanisms of action, particularly the dual pathway of melanogenesis inhibition, provide a strong scientific basis for their efficacy. Further research, including in vivo clinical trials, will continue to elucidate the full potential of these promising compounds in the development of next-generation skincare products.

References

- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. ulprospector.com [ulprospector.com]

- 5. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]

- 6. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]

- 7. Discover the most stable vitamin C derivative “this compound” [cosmeticsbusiness.com]

- 8. beautydecoded.com [beautydecoded.com]

- 9. lotioncrafter.com [lotioncrafter.com]

- 10. paulaschoice.nl [paulaschoice.nl]

- 11. 3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Unlocking the Potential of Glyceryl Ascorbate Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]

An In-Depth Technical Guide to the Melanin Inhibition Mechanism of 3-Glyceryl Ascorbate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide focuses on 3-Glyceryl Ascorbate (B8700270), a stable vitamin C derivative, the detailed mechanistic and quantitative data presented are primarily derived from studies on a closely related and more extensively researched amphiphilic derivative, 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) and its analogue 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid. Due to their structural similarity, these derivatives provide the most comprehensive available model for understanding the potential mechanisms of 3-Glyceryl Ascorbate.

Introduction: A Novel Stabilized Vitamin C Derivative

Vitamin C (L-ascorbic acid) is a well-established antioxidant with known skin-lightening properties, primarily attributed to its ability to inhibit the tyrosinase enzyme, a key regulator of melanin (B1238610) synthesis.[1] However, its inherent instability in aqueous solutions and poor skin penetration limit its efficacy in cosmetic and pharmaceutical formulations.[2][3] To overcome these limitations, various derivatives have been synthesized. This compound, created by binding ascorbic acid to glycerin, is a novel, water-soluble, and highly stable derivative.[4] This modification not only enhances stability but also provides moisturizing benefits.[4]

This technical guide elucidates the multi-faceted mechanism by which this class of vitamin C derivatives inhibits melanogenesis, moving beyond simple tyrosinase inhibition to include the regulation of gene expression, interference with melanosome transport, and induction of autophagy.

Core Melanin Inhibition Mechanism

The anti-melanogenic action of this compound derivatives is not attributed to direct, potent inhibition of the tyrosinase enzyme's catalytic activity. Instead, it employs a sophisticated, multi-pronged approach at the cellular and molecular level.

Downregulation of Melanogenesis-Related Gene Expression

The primary mechanism of action is the suppression of key melanogenic gene expression. Studies using B16 mouse melanoma cells have demonstrated that derivatives like VC-HG significantly downregulate the mRNA levels of several critical proteins in the melanin synthesis pathway.[2][3]

-

Tyrosinase (TYR): As the rate-limiting enzyme in melanogenesis, the reduction of its synthesis is a critical control point.[2] Treatment with VC-HG leads to a decrease in tyrosinase protein levels within the cell.[2]

-

Tyrosinase-Related Protein-1 (TRP-1): This protein is also involved in melanin synthesis, and its mRNA expression is suppressed.[3]

-

Microphthalmia-associated Transcription Factor (MITF): While not directly stated in the search results for VC-HG, the downregulation of its downstream targets (TYR, TRP-1) strongly suggests an effect on MITF, the master regulator of melanogenic gene expression.

This suppression of gene and protein synthesis is a more profound and lasting mechanism than reversible enzyme inhibition.

Interference with Intracellular Melanosome Transport

Beyond inhibiting melanin synthesis, VC-HG also disrupts the transport of melanosomes—the organelles where melanin is synthesized and stored—from the melanocyte to surrounding keratinocytes.[2][5] This is achieved by downregulating the expression of genes encoding key motor and transport-related proteins:[2]

-

Myosin Va (Myo5a)

-

Rab27a

-

Kinesin

By interfering with this transport machinery, mature melanosomes are prevented from reaching the tips of melanocyte dendrites for transfer to keratinocytes, effectively halting the pigmentation of the skin.[2][5]

Induction of Autophagy for Melanosome Degradation

The disruption of melanosome transport leads to an accumulation of melanosomes within the melanocyte. This accumulation triggers a cellular degradation process known as autophagy.[5] VC-HG has been shown to activate this autophagy system, evidenced by:[5]

-

Increased expression of Microtubule-associated protein 1 light chain 3 (LC3)-II.

-

Decreased expression of p62.

The melanosomes that are unable to be transported are subsequently degraded by this autophagic process, further contributing to the reduction of cellular melanin content.[5] The depigmenting effect of VC-HG is partially nullified when autophagy inhibitors like hydroxychloroquine (B89500) are used, confirming the significance of this mechanism.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the melanogenesis inhibitory activity of 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid, a close analogue of VC-HG.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-l-ascorbic acid | Melanogenesis Inhibition | B16 Melanoma 4A5 | 81.4 µM | [3] |

Note: The study found that this compound did not significantly inhibit mushroom or mammalian tyrosinase activity in a cell-free assay, indicating its primary mechanism is not direct enzyme inhibition.[3]

Visualizations: Pathways and Workflows

Signaling Pathway of Melanogenesis Inhibition

Caption: Signaling pathway for melanogenesis inhibition by this compound derivatives.

Experimental Workflow for Assessing Melanin Inhibitors

Caption: Standard experimental workflow for evaluating a potential melanin inhibitor in vitro.

Logical Relationship of Multi-Faceted Action

Caption: Logical flow of the multi-faceted melanin inhibition mechanism.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing the anti-melanogenic potential of a test compound, such as this compound, using the B16F10 murine melanoma cell line.

Cell Culture and Treatment

-

Cell Line: B16F10 mouse melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

Seeding: Seed cells in 6-well plates at a density of 1.25 x 10⁵ cells/mL (2 mL per well).[7]

-

Adhesion: Incubate for 24 hours to allow cells to attach firmly to the plate.[7]

-

Treatment:

-

Remove the existing medium.

-

Add fresh medium containing various concentrations of the test compound (this compound derivative).

-

To stimulate melanogenesis, co-treat with a stimulant such as α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 300 nM).[7] Include a vehicle control (medium with α-MSH only) and a positive control (e.g., Kojic Acid).

-

-

Incubation: Incubate the treated cells for an additional 48 to 72 hours.[7][8]

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

-

Seeding: Seed B16F10 cells in a 96-well plate (e.g., 5 x 10⁴ cells/mL).[7]

-

Treatment: After 24 hours, treat cells with the same concentrations of the test compound as in the main experiment and incubate for 24 or 48 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Melanin Content Assay

-

Harvesting: After the 48-72 hour treatment period in 6-well plates, wash the cells twice with ice-cold PBS.[7] Harvest the cells by scraping or trypsinization and transfer them to a microcentrifuge tube.[7][10]

-

Pelleting: Centrifuge the cell suspension at ~3,000 rpm for 5 minutes to create a cell pellet. Discard the supernatant.[10]

-

Lysis and Solubilization: Add 300 µL of 1 M NaOH containing 10% DMSO to the cell pellet.[7]

-

Incubation: Incubate the mixture in an 80°C water bath for 1-2 hours to completely solubilize the melanin.[7][10] Vortex periodically.

-

Absorbance Measurement: Transfer 100-200 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[7][9]

-

Normalization: The melanin content can be normalized to the total protein concentration from a parallel well lysed with RIPA buffer or to the cell count determined prior to lysis.[10]

-

Calculation: Melanin Content (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Cellular Tyrosinase Activity Assay

-

Cell Lysis: After treatment, wash cells with PBS and lyse them on ice using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS or RIPA buffer).[8]

-

Centrifugation: Centrifuge the lysates at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][11]

-

Protein Quantification: Collect the supernatant and determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal protein loading.[8]